molecular formula C17H16ClN3OS B425162 4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether

4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether

Cat. No.: B425162
M. Wt: 345.8g/mol
InChI Key: RBGOCYGNCINHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, an ethylsulfanyl group, and a methoxyphenyl group attached to the triazole ring

Preparation Methods

The synthesis of 4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether typically involves multiple steps. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated precursor with sodium azide forms an azido intermediate. This intermediate then undergoes cyclization to form the triazole ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether can undergo various chemical reactions, including:

Scientific Research Applications

4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-[3-(4-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether can be compared with other triazole derivatives, such as:

This compound’s unique combination of functional groups makes it a valuable subject for research and development in various scientific fields.

Properties

Molecular Formula

C17H16ClN3OS

Molecular Weight

345.8g/mol

IUPAC Name

3-(4-chlorophenyl)-5-ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C17H16ClN3OS/c1-3-23-17-20-19-16(12-4-6-13(18)7-5-12)21(17)14-8-10-15(22-2)11-9-14/h4-11H,3H2,1-2H3

InChI Key

RBGOCYGNCINHHD-UHFFFAOYSA-N

SMILES

CCSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl

Canonical SMILES

CCSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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